Hemicholinium 3

Choline Transporter CHT1 Synaptosomal Uptake

Procure Hemicholinium-3 (HC‑3), the definitive competitive inhibitor of the presynaptic high‑affinity choline transporter (CHT1/SLC5A7). With a Ki of 25 nM and functional IC50 of 18 nM in synaptosomal uptake, it uniquely depletes presynaptic acetylcholine stores without confounding choline acetyltransferase inhibition—a critical differentiation from analogs such as acetylseco‑HC‑3. This validated reference standard enables dose‑dependent cholinergic hypofunction, quantitative autoradiography of cholinergic terminals, and reliable benchmarking of novel CHT1 ligands. Ideal for causal studies of cholinergic transmission in preclinical models. High‑purity solid; for laboratory R&D use only.

Molecular Formula C24H34Br2N2O4
Molecular Weight 574.3 g/mol
CAS No. 312-45-8
Cat. No. B1673050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHemicholinium 3
CAS312-45-8
SynonymsHC3;  HC 3;  HC-3;  Hemicholinium3;  Hemicholinium 3;  Hemicholinium-3
Molecular FormulaC24H34Br2N2O4
Molecular Weight574.3 g/mol
Structural Identifiers
SMILESC[N+]1(CCOC(C1)(C2=CC=C(C=C2)C3=CC=C(C=C3)C4(C[N+](CCO4)(C)C)O)O)C.[Br-].[Br-]
InChIInChI=1S/C24H34N2O4.2BrH/c1-25(2)13-15-29-23(27,17-25)21-9-5-19(6-10-21)20-7-11-22(12-8-20)24(28)18-26(3,4)14-16-30-24;;/h5-12,27-28H,13-18H2,1-4H3;2*1H/q+2;;/p-2
InChIKeyOPYKHUMNFAMIBL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hemicholinium-3 (HC-3) for Choline Transporter Inhibition Research


Hemicholinium-3 (CAS 312-45-8) is a bis-quaternary ammonium compound and the prototypical competitive inhibitor of the presynaptic sodium-dependent high-affinity choline transporter (CHT1/SLC5A7) [1]. It exhibits a Ki value of 25 nM for CHT1 in competitive binding assays and an IC50 of 18 nM for functional inhibition of high-affinity choline uptake (HACU) in rat striatal synaptosomes [2]. HC-3 remains the benchmark tool for inducing experimental cholinergic hypofunction by depleting presynaptic acetylcholine (ACh) stores, a mechanism distinct from postsynaptic receptor antagonism or acetylcholinesterase inhibition [3].

Why Hemicholinium-3 Cannot Be Replaced by In-Class Analogs in Cholinergic Research


The cholinergic research field has produced numerous HC-3 analogs with modified spacer moieties, cationic head groups, and quaternization states, yet these modifications profoundly alter pharmacological profiles in ways that render generic substitution scientifically invalid [1]. Critically, the half-molecule HC-15 loses all inhibitory activity against HACU [2], while the open-ring analog acetylseco-HC-3 gains potent choline acetyltransferase (ChAT) inhibitory activity that HC-3 completely lacks [3]. Furthermore, piperidine-substituted analogs such as A-5 exhibit non-competitive rather than competitive inhibition kinetics and differ in reversibility [2]. These mechanistically distinct profiles preclude simple interchange based solely on structural similarity to the HC-3 scaffold. The following quantitative evidence establishes the specific parameters that define HC-3's unique utility relative to its closest chemical relatives.

Quantitative Comparative Evidence for Hemicholinium-3 Selection


High-Affinity Choline Uptake Inhibition Potency: HC-3 vs. HC-15 and A-5

Hemicholinium-3 potently inhibits sodium-dependent high-affinity choline uptake with an IC50 of 18 nM in rat striatal synaptosomes, whereas the half-molecule HC-15 exhibits no detectable inhibitory activity at any tested concentration [1]. In the same assay system, the 4-methylpiperidine analog A-5 demonstrates significantly greater potency than HC-3, establishing HC-3 as the reference intermediate benchmark for evaluating novel CHT1 inhibitors [1].

Choline Transporter CHT1 Synaptosomal Uptake

Choline Acetyltransferase Inhibitory Activity: HC-3 vs. Acetylseco-HC-3

Acetylseco-HC-3 inhibits choline acetyltransferase (ChAT) activity with an I50 of 1 × 10⁻⁵ M using rat brain homogenate as the enzyme source, whereas HC-3 exhibits no inhibitory effect on ChAT activity under identical conditions [1]. This differential activity is further reflected in vivo, where intraventricular administration of 20 μg acetylseco-HC-3 reduces ¹⁴C-choline incorporation into ¹⁴C-acetylcholine by 84.5%, compared to only 52% reduction achieved by the same dose of HC-3 [1].

Choline Acetyltransferase ChAT Enzyme Inhibition

Mechanism of CHT1 Inhibition: Competitive vs. Non-Competitive Kinetics

Kinetic analysis of choline uptake inhibition reveals that HC-3 acts as a competitive inhibitor of CHT1, whereas the 4-methylpiperidine analog A-5 produces non-competitive inhibition [1]. Furthermore, A-5-mediated inhibition is readily reversible upon washing, contrasting with the behavior of other HC-3 analogs [1]. This mechanistic distinction has been structurally validated by recent cryo-EM studies showing that HC-3 binds to the substrate-binding pocket of CHT1 and stabilizes an outward-facing conformation, while the non-competitive inhibitor ML352 binds to a distinct allosteric site [2].

Enzyme Kinetics Competitive Inhibition Non-Competitive Inhibition

Blood-Brain Barrier Permeability: HC-3 vs. Quaternary Analogs

Autoradiographic distribution studies with ¹⁴C-labeled HC-3 demonstrate that very little radioactivity enters the central nervous system following intravenous administration in mice, indicating a functional blood-brain barrier to this bis-quaternary compound [1]. Computed physicochemical parameters support this observation, with a logBB value of 0.347 indicating limited passive diffusion and a logPS of -3.744 confirming poor CNS permeability [2]. Consequently, effective CNS exposure requires direct intraventricular or intracerebral administration [1][3].

Blood-Brain Barrier CNS Penetration Pharmacokinetics

Target Specificity: CHT1 vs. Vesicular Acetylcholine Transporter (VAChT)

Hemicholinium-3 binds selectively to the presynaptic plasma membrane CHT1 transporter, whereas vesamicol binds to the vesicular acetylcholine transporter (VAChT) located on synaptic vesicle membranes [1]. Quantitative autoradiography in rat brain reveals distinct laminar distribution patterns for [³H]HC-3 and [³H]vesamicol binding, and lesions of basal forebrain cholinergic projections reduce [³H]HC-3 binding without altering [³H]vesamicol binding [2]. This demonstrates that HC-3 and vesamicol label non-interchangeable components of the cholinergic presynaptic apparatus.

VAChT Vesamicol Presynaptic Markers

Comparative Potency Against HACU: HC-3 vs. Quinuclidinyl Derivatives

In a systematic structure-activity comparison of hemicholinium and quinuclidinyl derivatives, HC-3 demonstrated an I50 of 6.1 × 10⁻⁸ M for inhibition of high-affinity choline uptake, whereas the most potent quinuclidinyl derivative tested, N-methyl-3-quinuclidinone, exhibited an I50 of 5.6 × 10⁻⁷ M [1]. This represents an approximately 9-fold greater potency for HC-3 relative to the quinuclidinyl scaffold. Removal of the quaternizing N-methyl group from quinuclidinyl compounds to yield tertiary amines further reduced inhibitory capacity, underscoring the importance of the bis-quaternary structure of HC-3 [1].

Quinuclidinyl HACU Inhibitors Structure-Activity Relationship

Validated Application Scenarios for Hemicholinium-3 in Research and Development


Induction of Controlled, Reversible Cholinergic Hypofunction in Neurobehavioral Studies

HC-3 enables precise, dose-dependent depletion of brain acetylcholine for studies of learning, memory, and attention. Intraventricular administration of 1–20 μg HC-3 in rats reduces brain ACh content by up to 50% within 30–60 minutes, with behavioral deficits correlating to the degree of ACh depletion [1]. The requirement for direct CNS administration due to limited BBB penetration (logBB = 0.347, logPS = -3.744) allows for localized, region-specific cholinergic manipulation without systemic off-target effects [2]. This makes HC-3 ideal for establishing causal relationships between cholinergic transmission and cognitive performance in preclinical models.

Biochemical Validation and Characterization of Novel CHT1 Inhibitors

HC-3 serves as the essential reference standard for validating new CHT1-targeting compounds. With a well-defined competitive inhibition mechanism, Ki of 25 nM, and functional IC50 of 18 nM in synaptosomal uptake assays [1][2], HC-3 provides a consistent benchmark for comparing potency, mechanism (competitive vs. non-competitive), and selectivity of novel chemical entities. Its lack of direct ChAT inhibition (I50 > assay limit) ensures that observed effects on ACh synthesis can be attributed specifically to CHT1 blockade, eliminating confounding dual-target pharmacology that plagues analogs like acetylseco-HC-3.

Autoradiographic Mapping of Presynaptic Cholinergic Terminals

Tritiated [³H]hemicholinium-3 binds selectively to CHT1 sites on presynaptic cholinergic terminals, enabling quantitative in vitro autoradiography of cholinergic innervation density [1]. This application is validated by the demonstration that [³H]HC-3 binding is reduced following lesions of cholinergic projection pathways, whereas [³H]vesamicol binding (VAChT marker) remains unchanged under the same conditions [2]. This differential sensitivity makes [³H]HC-3 a preferred tool for studies requiring specific detection of functional, plasma membrane-localized CHT1 as a marker of cholinergic terminal integrity.

Neuromuscular Pharmacology and Cholinergic Transmission Studies

HC-3 produces a characteristic multiphasic neuromuscular blockade in nerve-muscle preparations that is reversed by choline but not by acetylcholinesterase inhibitors, distinguishing it from competitive nicotinic antagonists [1]. At higher concentrations (IC50 = 897 nM for epibatidine-evoked contraction inhibition), HC-3 also exhibits direct nicotinic receptor antagonism [2], providing a dual-action profile that is valuable for dissecting pre- versus post-synaptic contributions to neuromuscular transmission. This established pharmacology supports its continued use as a reference compound for characterizing novel neuromuscular blocking agents and cholinergic modulators.

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